

Comparative Docking Analysis of (3-Hydroxyphenyl)phosphonic Acid Derivatives and Analogs

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Compound of Interest

Compound Name: (3-Hydroxyphenyl)phosphonic acid

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This guide provides a comparative overview of molecular docking studies on (3-Hydroxyphenyl)phosphonic acid derivatives and related phosphonic/phosphinic acid compounds. The analysis focuses on their binding affinities and interactions with various protein targets, supported by experimental data from recent research. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Quantitative Docking and Inhibition Data

The following table summarizes the key quantitative findings from comparative docking and enzymatic inhibition studies of various phosphonic and phosphinic acid derivatives. These compounds have been evaluated against different biological targets, demonstrating a range of binding affinities and inhibitory activities.



Compo und	Target Protein(s)	Docking Score (kcal/m ol)	MM/GB SA Score (kcal/m ol)	IC50 (mM)	Ki (mM)	Inhibitio n Type	Referen ce
[(Benzyla mino) (pyridin- 2- yl)methyl] phenylph osphinic acid (Compou nd 4)	Mushroo m Tyrosinas e	Not specified	Not specified	0.3	0.076	Noncomp etitive	[1]
[3-(1-Benzyl-3-Carbamo ylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phospho nic Acid (DB02504)	Human 70 kDa Heat Shock Protein 5 (BIP/GR P78) ATPase (PDB ID: 3IUC)	-9.019	-39.68	Not specified	Not specified	Not applicabl e	[2]
[3-(1-Benzyl-3-Carbamo ylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phospho	Allosteric EYA2 phosphat ase inhibitor (PDB ID: 5ZMA)	-7.471	-7.56	Not specified	Not specified	Not applicabl e	[2]



nic Acid (DB0250 4)							
Other Phospho nic and Phosphin ic Acid Derivativ es (Compou nds 1-10)	Mushroo m Tyrosinas e	Not specified	Not specified	Millimolar concentr ations	Millimolar concentr ations	Competiti ve, Noncomp etitive, Mixed	[1]

Experimental Protocols

The methodologies employed in the cited studies for molecular docking are detailed below. These protocols are crucial for understanding the context and reliability of the presented data.

Molecular Docking Protocol for Tyrosinase Inhibitors

The molecular docking of phosphonic and phosphinic acid derivatives against mushroom tyrosinase was performed to understand the binding mechanism of these inhibitors.[1] The specific software and parameters used were not detailed in the abstract, but a general workflow for such a study typically involves:

- Protein Preparation: The three-dimensional crystal structure of the target protein (mushroom tyrosinase) is obtained from a protein data bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
- Ligand Preparation: The 2D structures of the phosphonic and phosphinic acid derivatives are drawn and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
- Docking Simulation: A molecular docking program is used to predict the binding poses of the ligands within the active site of the enzyme. The docking algorithm explores various



conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.

 Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Multi-Targeted Molecular Docking Protocol for Lung Cancer Drug Candidate

A multi-targeted docking approach was utilized to evaluate [3-(1-Benzyl-3-Carbamoylmethyl-2-Methyl-1h-Indol-5-Yloxy)-Propyl-]-Phosphonic Acid against several key proteins implicated in lung cancer.[2] The study employed a hierarchical screening approach:

- High-Throughput Virtual Screening (HTVS): Initial screening of a compound library against the target proteins.
- Standard Precision (SP) and Extra Precision (XP) Docking: More accurate docking algorithms were used for the promising candidates from HTVS.
- MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) Calculations: This method
 was used to refine the binding free energy predictions for the docked poses.

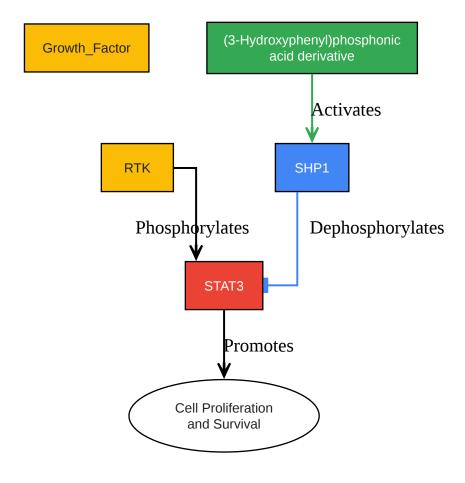
The interaction fingerprints revealed that residues such as ILE, GLY, VAL, TYR, LEU, and GLN were frequently involved in the binding of the phosphonic acid derivative to the target proteins.

[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a relevant signaling pathway that can be modulated by phosphonic acid derivatives and a typical workflow for computational drug discovery.

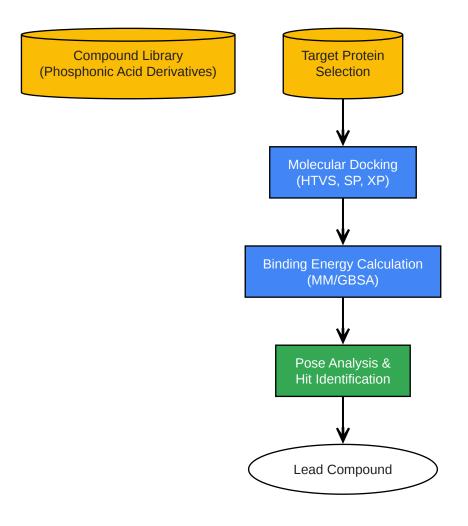




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Caption: SHP1 signaling pathway modulation by a phosphonic acid derivative.





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Caption: A typical workflow for in silico drug discovery via molecular docking.

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References

- 1. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delineated 3-1-BenCarMethInYlPro-Phosphonic Acid's Adroit Activity against Lung Cancer through Multitargeted Docking, MM\GBSA, QM-DFT and Multiscale Simulations - PMC [pmc.ncbi.nlm.nih.gov]



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